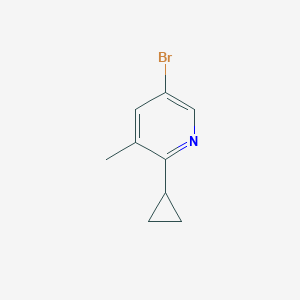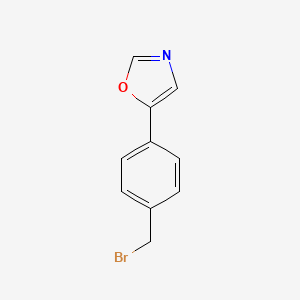
1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C₈H₁₀O₅ , and its molecular weight is approximately 186.16 g/mol .
- The compound is commonly used in organic synthesis and analytical chemistry as a reagent for preparing other compounds .
1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate: , is a colorless crystalline solid.
Métodos De Preparación
Synthetic Routes: The synthesis of 1-(2,4,6-Trihydroxyphenyl)ethanone involves various methods, including condensation reactions or modifications of existing compounds.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1-(2,4,6-Trihydroxyphenyl)ethanone, such as substituted acetophenones or related compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, including antioxidant properties.
Medicine: Research on its role in disease prevention or treatment.
Industry: Applications in the development of novel antioxidants or pharmaceuticals.
Mecanismo De Acción
- The compound’s effects may involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanisms.
Comparación Con Compuestos Similares
Similar Compounds: Other hydroxyacetophenones or related phenolic compounds.
Uniqueness: Highlight its specific hydroxylation pattern and potential advantages over structurally similar molecules.
Propiedades
Fórmula molecular |
C8H12O6 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1-(2,4,6-trihydroxyphenyl)ethanone;dihydrate |
InChI |
InChI=1S/C8H8O4.2H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;;/h2-3,10-12H,1H3;2*1H2 |
Clave InChI |
GQIMDQGCIOZKRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1O)O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


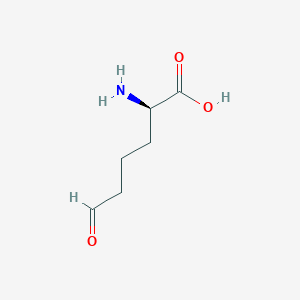
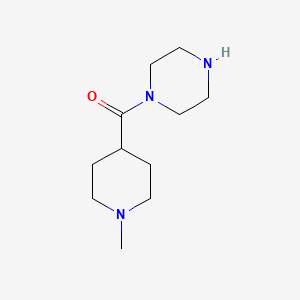
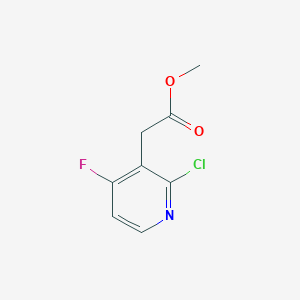
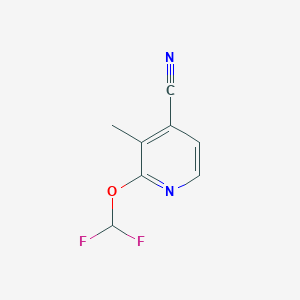
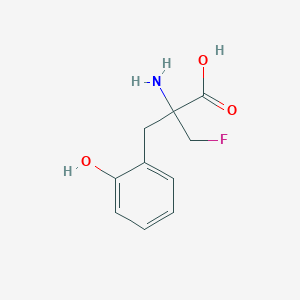

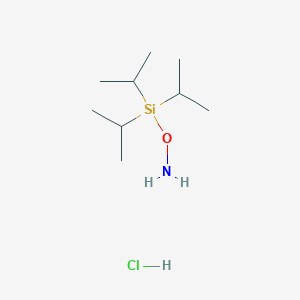
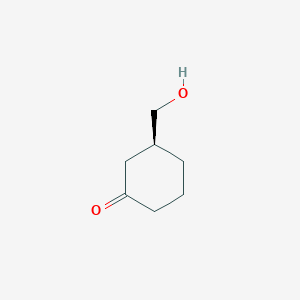

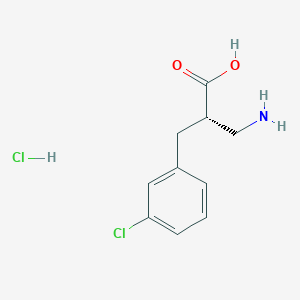
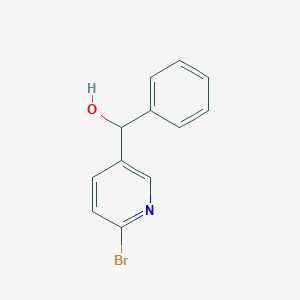
![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
